molecular formula C9H8N4O5 B12479361 N'-[(2-hydroxy-5-nitrophenyl)methylideneamino]oxamide CAS No. 355831-72-0

N'-[(2-hydroxy-5-nitrophenyl)methylideneamino]oxamide

Cat. No.: B12479361
CAS No.: 355831-72-0
M. Wt: 252.18 g/mol
InChI Key: QBNDDTBHSMBWGL-UHFFFAOYSA-N
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Description

N’-[(2-hydroxy-5-nitrophenyl)methylideneamino]oxamide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-hydroxy-5-nitrophenyl)methylideneamino]oxamide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and oxamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(2-hydroxy-5-nitrophenyl)methylideneamino]oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-hydroxy-5-nitrophenyl)methylideneamino]oxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(2-hydroxy-5-nitrophenyl)methylideneamino]oxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N’-[(2-hydroxy-5-nitrophenyl)methylideneamino]oxamide involves its interaction with molecular targets through its functional groups. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the oxamide moiety can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]oxamide
  • N-(2-ethylphenyl)-2-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoacetamide

Uniqueness

N’-[(2-hydroxy-5-nitrophenyl)methylideneamino]oxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer different biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

CAS No.

355831-72-0

Molecular Formula

C9H8N4O5

Molecular Weight

252.18 g/mol

IUPAC Name

N'-[(2-hydroxy-5-nitrophenyl)methylideneamino]oxamide

InChI

InChI=1S/C9H8N4O5/c10-8(15)9(16)12-11-4-5-3-6(13(17)18)1-2-7(5)14/h1-4,14H,(H2,10,15)(H,12,16)

InChI Key

QBNDDTBHSMBWGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C(=O)N)O

Origin of Product

United States

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